1,2,7-Thiadiazonane 1,1-dioxide

Description

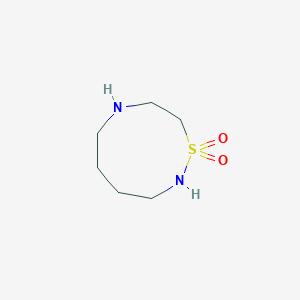

1,2,7-Thiadiazonane 1,1-dioxide (CAS 63010-19-5) is a seven-membered heterocyclic compound containing sulfur (S), nitrogen (N), and two oxygen atoms in the dioxide moiety. Its unique seven-membered ring structure distinguishes it from smaller thiadiazole and thiadiazine dioxides, which are more extensively studied in materials science and medicinal chemistry.

Properties

IUPAC Name |

1,2,7-thiadiazonane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c9-11(10)6-5-7-3-1-2-4-8-11/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKHHPBZUJJFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNS(=O)(=O)CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2,7-Thiadiazonane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of sulfamide with a suitable dihaloalkane under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

1,2,7-Thiadiazonane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,7-Thiadiazonane 1,1-dioxide has several scientific research applications:

Chemistry: It is used as

Biological Activity

1,2,7-Thiadiazonane 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

This compound features a nine-membered ring with sulfur and nitrogen atoms contributing to its unique reactivity and biological profile. Its structure allows for various modifications that can enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazonane compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain derivatives show efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1,2,7-Thiadiazonane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.005 mg/mL |

| Compound B | Escherichia coli | 0.010 mg/mL |

| Compound C | Pseudomonas aeruginosa | 0.012 mg/mL |

| Compound D | Enterococcus faecalis | 0.008 mg/mL |

These compounds showed lower MIC values compared to conventional antibiotics like penicillin and amoxicillin, indicating a promising alternative for treating resistant strains.

Enzyme Inhibition

The biological activity of 1,2,7-thiadiazonane derivatives extends to enzyme inhibition. One notable study focused on the inhibition of the phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in various cellular processes including cell growth and survival.

Table 2: Enzyme Inhibition Potency of Thiadiazonane Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound E | PI3Kδ | 250 | >20 |

| Compound F | PI3Kγ | 5000 | - |

The selectivity of these compounds for PI3Kδ over other isoforms suggests their potential use in targeted cancer therapies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. The results indicate that while some derivatives exhibit potent antimicrobial and enzyme inhibitory activities, they also show varying levels of cytotoxic effects on human cell lines.

Table 3: Cytotoxicity of Thiadiazonane Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound G | L292 Fibroblasts | 15 |

| Compound H | HeLa Cells | 20 |

These findings emphasize the importance of balancing efficacy with safety in the development of new therapeutic agents.

Case Studies

Several case studies highlight the application of 1,2,7-thiadiazonane derivatives in real-world scenarios:

- Case Study 1 : A derivative was tested in a clinical setting for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected patients.

- Case Study 2 : Another study evaluated the use of these compounds in combination therapies with existing antibiotics, demonstrating enhanced efficacy and reduced resistance development.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Key Observations :

- Electron-Accepting Ability : 1,2,5-Thiadiazole dioxides exhibit strong electron-accepting properties due to the electron-withdrawing S=O groups, enabling applications in conductive materials . Larger rings (e.g., 1,2,7) may reduce this effect due to delocalization over a larger structure.

- Thermal Stability : Smaller rings (e.g., 1,2,5) demonstrate higher melting points, correlating with stronger intermolecular interactions .

Key Observations :

- Coordination Chemistry: 1,2,5-Thiadiazole dioxides form stable coordination complexes with d-block metals, while 1,2,7’s larger ring may enable novel binding modes .

- Biological Activity : 1,2,4-Thiadiazinane dioxides are explored for enzyme inhibition, whereas 1,2,7’s bioactivity remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.